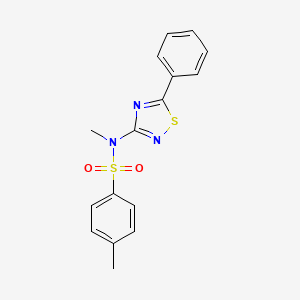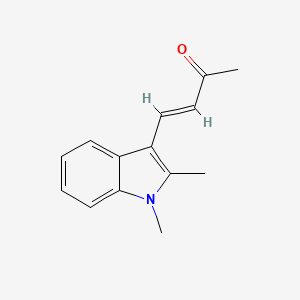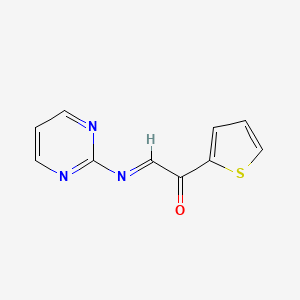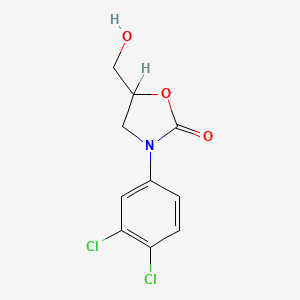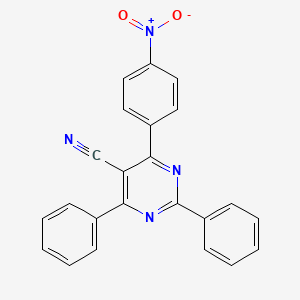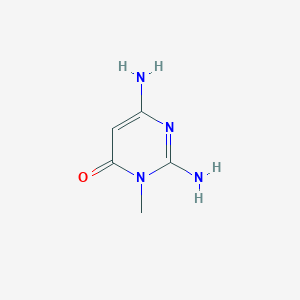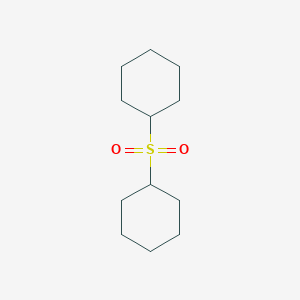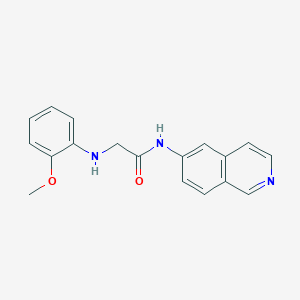
N-Isoquinolin-6-yl-N~2~-(2-methoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isoquinoline ring and a methoxyphenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the isoquinoline derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, resulting in the formation of dihydroisoquinoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide can be compared with other similar compounds such as:
N-(Isoquinolin-6-yl)-2-((2-hydroxyphenyl)amino)acetamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.
N-(Isoquinolin-6-yl)-2-((2-chlorophenyl)amino)acetamide: The presence of a chlorine atom can significantly change the compound’s chemical properties and interactions.
N-(Isoquinolin-6-yl)-2-((2-nitrophenyl)amino)acetamide: The nitro group introduces electron-withdrawing effects, impacting the compound’s stability and reactivity.
The uniqueness of N-(Isoquinolin-6-yl)-2-((2-methoxyphenyl)amino)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920513-61-7 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
N-isoquinolin-6-yl-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-12-18(22)21-15-7-6-14-11-19-9-8-13(14)10-15/h2-11,20H,12H2,1H3,(H,21,22) |
Clé InChI |
ABZKMSMZLJKKJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



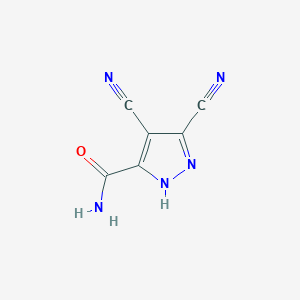
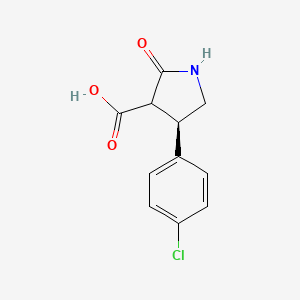
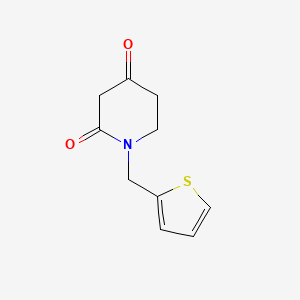
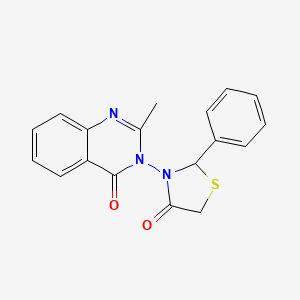
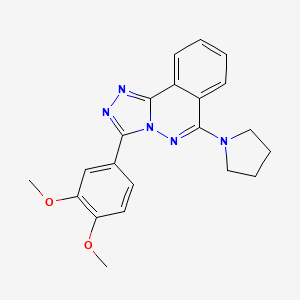
![Isoxazole, 4,5-dihydro-3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15214041.png)
